4-(Trifluoromethyl)phthalide
Overview
Description
4-(Trifluoromethyl)phthalide is an organofluorine compound belonging to the class of phthalides, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the phthalide core structure, making it a unique and valuable molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phthalide typically involves nucleophilic fluoroalkylation and subsequent cyclization reactions. One common method includes the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes in the presence of potassium fluoride (KF) or triethylamine (Et3N). This reaction proceeds via nucleophilic addition followed by intramolecular cyclization to yield the desired phthalide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phthalide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced phthalide derivatives.
Substitution: Introduction of different substituents at various positions on the phthalide ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced phthalide derivatives, as well as substituted phthalides with diverse functional groups .
Scientific Research Applications
4-(Trifluoromethyl)phthalide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phthalide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phthalide
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 4-(Trifluoromethyl)phthalide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential for diverse applications in various fields .
Biological Activity
4-(Trifluoromethyl)phthalide is a derivative of phthalide that has garnered attention due to its significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects against cancer cell lines and inhibition of specific enzymes.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various human cancer cell lines. The compound has been tested against cell lines such as MV4-11 (a biphenotypic leukemia cell line), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and UMUC-3 (urinary bladder carcinoma).
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
MV4-11 | 8.21 - 13.19 | |
A549 | 13.99 - 25.57 | |
MDA-MB-231 | 9.66 | |
UMUC-3 | 19.81 | |
HeLa | ~40% proliferation decrease |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, with MV4-11 showing the highest sensitivity.
The mechanism through which this compound exerts its antiproliferative effects involves the inhibition of human neutrophil elastase (HNE). This enzyme plays a role in various inflammatory processes and cancer progression.
Table 2: HNE Inhibition by this compound
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound (4c) | 12.98 | Mixed mechanism of action; HNE inhibitor |
Ursolic Acid | 5.32 | Reference inhibitor |
The data suggests that the presence of the trifluoromethyl group enhances the compound's ability to inhibit HNE, with a mixed mechanism that may involve both competitive and non-competitive inhibition pathways.
Selectivity and Cytotoxicity
In addition to its antiproliferative properties, studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in experiments involving HeLa cells, certain derivatives showed a significant reduction in proliferation without affecting normal fibroblast cells (3T3) adversely.
Table 3: Selectivity of Antiproliferative Effects
Compound | Cancer Cell Line | Normal Cell Line (3T3) Proliferation (%) |
---|---|---|
E16 | HeLa (40% decrease) | ~96% |
C8 | 4T1 (49.77% decrease) | ~87% |
This selectivity is crucial for developing therapeutic agents that target cancer cells while minimizing damage to healthy tissues.
Case Studies and Research Findings
Several case studies highlight the potential therapeutic applications of this compound:
- In Vitro Studies : A study demonstrated that derivatives including this compound significantly reduced proliferation in HeLa and other cancer cell lines while maintaining high viability in normal cells, suggesting a promising therapeutic window for further development .
- Computational Analysis : Computational methods have been employed to model the interactions between this compound and its biological targets, providing insights into its binding affinities and potential modifications to enhance efficacy .
- Clinical Relevance : The implications of these findings extend to potential treatments for various cancers, as well as inflammatory conditions where HNE plays a critical role .
Properties
IUPAC Name |
4-(trifluoromethyl)-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXWTZYWMSYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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